molecular formula C17H14ClNO B8376733 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone

Cat. No. B8376733
M. Wt: 283.7 g/mol
InChI Key: KBORVWKBLYAGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883841B2

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1H-Indole-3-biocytin-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C[N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14](=[O:16])C)=[CH:6]1.ClC1C=C(C=CC=1)CN1C2C(=CC=CC=2)C(C(=[O:37])C)=C1.ClC1C=CC(CN2C3C(=CC=CC=3)C(C(=O)C)=C2)=CC=1.FC(F)(F)C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(C=O)=C1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(CO)=C1.C(C1C=CC(CN2C3C(=CC=CC=3)C(C(O)=O)=C2)=CC=1)(C)(C)C.C(C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1)(C)(C)C.N1C2C(=CC=CC=2)C(C=O)=C1.N1C2C(=CC=CC=2)C(CO)=C1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[BH4-].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CO>[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH2:14][OH:16])=[CH:6]1.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]([OH:16])=[O:37])=[CH:6]1 |f:10.11.12.13.14.15,16.17,18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CO
Step Three
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1H-Indole-3-biocytin-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC=C1
Step Eleven
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=C1
Step Thirteen
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1)(F)F
Step Fourteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)C=O)C=C(C1)C(F)(F)F)(F)F
Step Fifteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)CO)C=C(C1)C(F)(F)F)(F)F
Step 16
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)C(=O)O)C=C1
Step 17
Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch
CUSTOM
Type
CUSTOM
Details
to synthesize new analogs or analogs that

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CO
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883841B2

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1H-Indole-3-biocytin-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C[N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14](=[O:16])C)=[CH:6]1.ClC1C=C(C=CC=1)CN1C2C(=CC=CC=2)C(C(=[O:37])C)=C1.ClC1C=CC(CN2C3C(=CC=CC=3)C(C(=O)C)=C2)=CC=1.FC(F)(F)C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(C=O)=C1.FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN1C2C(=CC=CC=2)C(CO)=C1.C(C1C=CC(CN2C3C(=CC=CC=3)C(C(O)=O)=C2)=CC=1)(C)(C)C.C(C1C=CC(CN2C3C(=CC=CC=3)C(CO)=C2)=CC=1)(C)(C)C.N1C2C(=CC=CC=2)C(C=O)=C1.N1C2C(=CC=CC=2)C(CO)=C1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[BH4-].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CO>[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([CH2:14][OH:16])=[CH:6]1.[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]([OH:16])=[O:37])=[CH:6]1 |f:10.11.12.13.14.15,16.17,18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CO
Step Three
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1H-Indole-3-biocytin-hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Ten
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC=C1
Step Eleven
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=CC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C(C)=O)C=C1
Step Thirteen
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1)(F)F
Step Fourteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)C=O)C=C(C1)C(F)(F)F)(F)F
Step Fifteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CN2C=C(C3=CC=CC=C23)CO)C=C(C1)C(F)(F)F)(F)F
Step 16
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)C(=O)O)C=C1
Step 17
Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN2C=C(C3=CC=CC=C23)CO)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch
CUSTOM
Type
CUSTOM
Details
to synthesize new analogs or analogs that

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CO
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.